molecular formula C9H10N10 B14320300 N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide CAS No. 109942-77-0

N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide

Cat. No.: B14320300
CAS No.: 109942-77-0
M. Wt: 258.24 g/mol
InChI Key: AWXNOLDXYTWLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The benzenecarboximidamide moiety can be synthesized separately and then coupled with the tetrazole ring under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: It might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide: can be compared with other compounds that feature tetrazole rings or benzenecarboximidamide moieties.

    Tetrazole derivatives: These compounds are known for their stability and potential biological activity.

    Benzenecarboximidamide derivatives:

Uniqueness

The uniqueness of N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide lies in its combination of functional groups, which may confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for specific applications where these properties are advantageous.

Properties

CAS No.

109942-77-0

Molecular Formula

C9H10N10

Molecular Weight

258.24 g/mol

IUPAC Name

N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide

InChI

InChI=1S/C9H10N10/c10-8(11)14-12-7(6-4-2-1-3-5-6)13-15-9-16-18-19-17-9/h1-5H,(H4,10,11,14)(H,16,17,18,19)

InChI Key

AWXNOLDXYTWLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)N=NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.